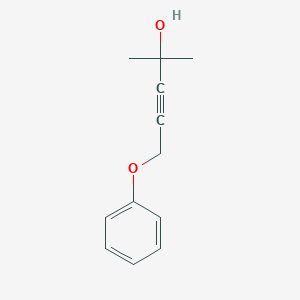
2-methyl-5-phenoxypent-3-yn-2-ol
Description
2-Methyl-5-phenoxypent-3-yn-2-ol is a tertiary alcohol characterized by a pent-3-yn-2-ol backbone substituted with a phenoxy group at position 5 and a methyl group at position 2. The compound’s phenoxy group may influence its solubility, reactivity, and biological activity compared to non-aromatic analogs.
Properties
CAS No. |
16488-98-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-5-phenoxypent-3-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-12(2,13)9-6-10-14-11-7-4-3-5-8-11/h3-5,7-8,13H,10H2,1-2H3 |
InChI Key |
YQBNDHADCCFJJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCOC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C#CCOC1=CC=CC=C1)O |
Other CAS No. |
16488-98-5 |
Synonyms |
3-Pentyn-2-ol, 2-methyl-5-phenoxy-, |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methyl-5-phenoxypent-3-yn-2-ol involves several steps. One common synthetic route includes the reaction of phenylacetylene with acetone in the presence of a base, followed by the addition of a methyl group to the resulting product . The reaction conditions typically involve the use of a solvent such as acetone and a base like potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-methyl-5-phenoxypent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The triple bond in the pentynol backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles to form corresponding addition products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Scientific Research Applications
2-methyl-5-phenoxypent-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in biochemical studies to investigate the effects of phenoxy and methyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenoxypent-3-yn-2-ol involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The methyl group may influence the compound’s lipophilicity and membrane permeability, facilitating its transport across cell membranes. The triple bond in the pentynol backbone can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural and molecular differences between 2-methyl-5-phenoxypent-3-yn-2-ol and related compounds:
*Estimated based on molecular formula.
Key Observations:
- Molecular Weight: The target compound’s higher molecular weight (~190) compared to 2-methyl-5-hexen-3-yn-2-ol (110.15) reflects the phenoxy group’s contribution. Cyclopentenyl-containing analogs (e.g., ) exhibit even higher molecular weights (~210) due to bulky cyclic substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


